

# Demethylluvangetin: A Technical Guide on its Discovery and History

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## Compound of Interest

Compound Name: *Demethylluvangetin*

Cat. No.: *B1163743*

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Core Abstract:** This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of **Demethylluvangetin**, a natural coumarin compound. It details the initial isolation, spectroscopic characterization, and available information on its synthesis and biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this pyranocoumarin. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams.

## Introduction

**Demethylluvangetin**, with the systematic IUPAC name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one, is a naturally occurring pyranocoumarin. It belongs to a class of heterocyclic compounds that are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities. The core structure of **Demethylluvangetin** features a fusion of a pyran ring with a chromen-8-one (coumarin) moiety. This structural motif is shared by other related natural products, some of which have demonstrated significant pharmacological properties. This guide will delve into the scientific journey of **Demethylluvangetin**, from its initial discovery to the current understanding of its chemical and biological characteristics.

## Discovery and Initial Isolation

The first report of **Demethylluvangetin**'s isolation is credited to Bhide et al. in a 1977 publication in the Indian Journal of Chemistry, Section B. The compound was not isolated from the initially suggested *Toddalia asiatica*, but rather from the heartwood of *Chloroxylon swietenia*, commonly known as East Indian satinwood. This discovery was part of a broader investigation into the chemical constituents of this plant species.

## Natural Source

- Plant Species: *Chloroxylon swietenia*
- Family: Rutaceae
- Part of Plant Used: Heartwood

## Physicochemical and Spectroscopic Data

The initial characterization of **Demethylluvangetin** relied on a combination of spectroscopic techniques to elucidate its structure.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub>
Molecular Weight	244.24 g/mol
IUPAC Name	10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
CAS Number	64652-10-4
Appearance	(Not explicitly stated in available abstracts, typically crystalline solid for similar compounds)
Solubility	(Not explicitly stated, likely soluble in organic solvents like chloroform, methanol)

Note: Detailed spectroscopic data from the original publication by Bhide et al. (1977) were not fully accessible in the conducted search. The following represents a general compilation based

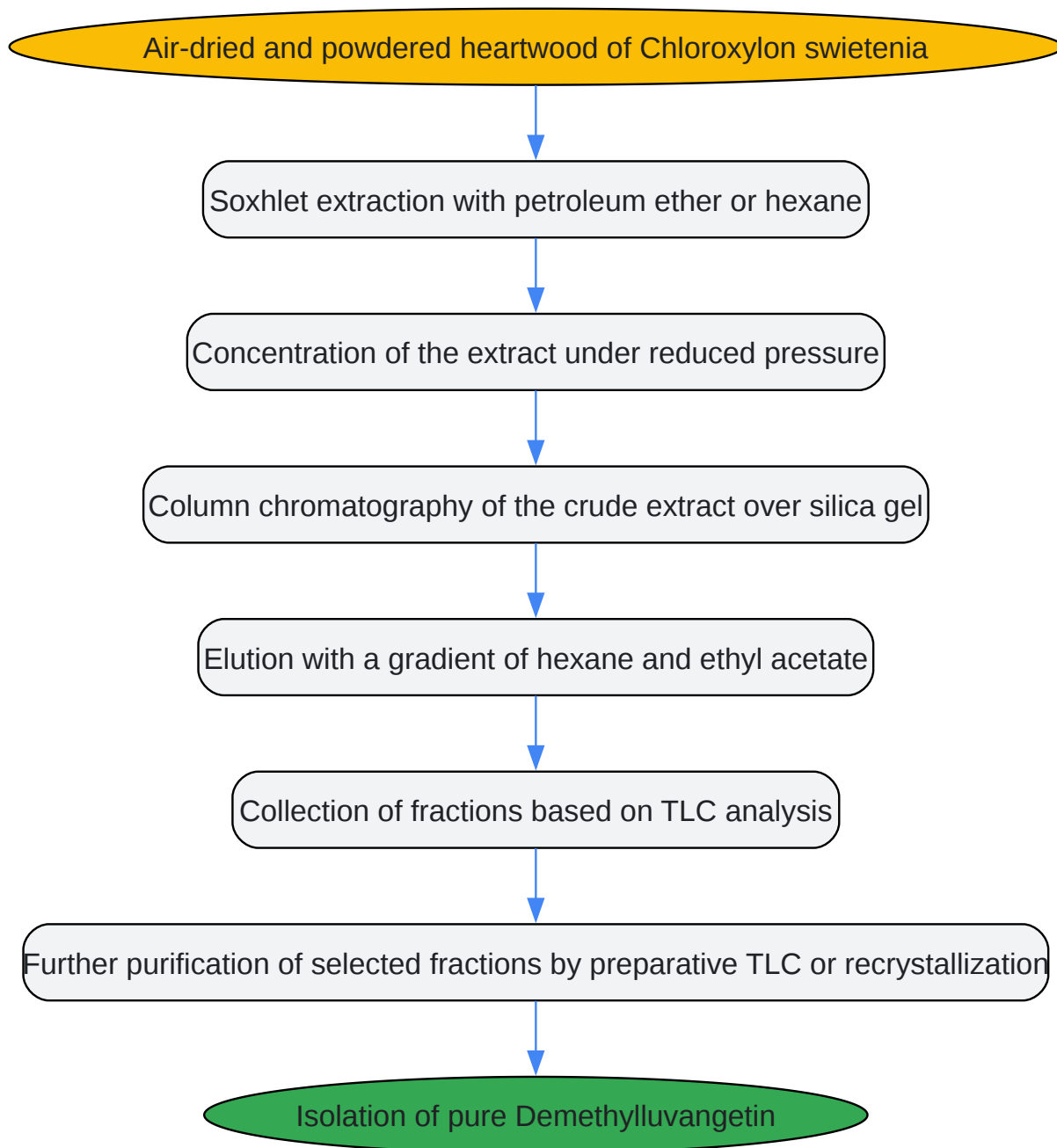
on typical values for such compounds and available database entries.

Spectroscopic Data	Observed Peaks/Signals
UV-Vis (in Methanol)	$\lambda_{\text{max}}$ around 225, 260, and 330 nm (Characteristic of the coumarin chromophore).
IR (KBr)	$\nu_{\text{max}}$ around 3400 $\text{cm}^{-1}$ (O-H stretching), 1720 $\text{cm}^{-1}$ (C=O stretching of lactone), 1600 $\text{cm}^{-1}$ (C=C aromatic stretching), and 1120 $\text{cm}^{-1}$ (C-O stretching).
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~1.45 (s, 6H, gem-dimethyl), ~5.60 (d, 1H, pyran ring proton), ~6.20 (d, 1H, pyran ring proton), ~6.80 (d, 1H, aromatic proton), ~7.60 (d, 1H, aromatic proton), ~6.10 (s, 1H, coumarin ring proton), ~7.20 (s, 1H, coumarin ring proton), ~9.5 (s, 1H, hydroxyl proton).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): ~28 (gem-dimethyl carbons), ~78 (quaternary carbon of pyran ring), ~115-130 (aromatic and pyran carbons), ~160 (lactone carbonyl carbon), other signals consistent with the pyrano[3,2-g]chromen-8-one skeleton.
Mass Spectrometry	m/z: 244 $[\text{M}]^+$ , with fragmentation patterns corresponding to the loss of methyl and carbonyl groups.

## Experimental Protocols

### Isolation of Demethyluvangetin from *Chloroxylon swietenia*

The following is a generalized protocol based on typical methods for isolating coumarins from plant material, as the specific details from Bhide et al. (1977) were not available.



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Figure 1. Generalized workflow for the isolation of **Demethylluvangetin**.

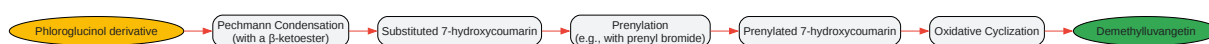
Detailed Steps:

- **Plant Material Preparation:** The heartwood of *Chloroxylon swietenia* is collected, air-dried, and coarsely powdered.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent such as petroleum ether or hexane to extract lipophilic compounds, including coumarins.
- **Concentration:** The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
- **Purification:** Fractions containing **Demethylluvangetin** are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol, chloroform-hexane) to afford the pure compound.

## Synthesis

A specific total synthesis of **Demethylluvangetin** has not been detailed in the readily available scientific literature. However, the synthesis of the core pyrano[3,2-g]chromen-8-one scaffold is achievable through established synthetic methodologies for coumarin and chromene ring systems.

A plausible synthetic approach would involve the Pechmann condensation to construct the coumarin ring, followed by the annulation of the pyran ring.



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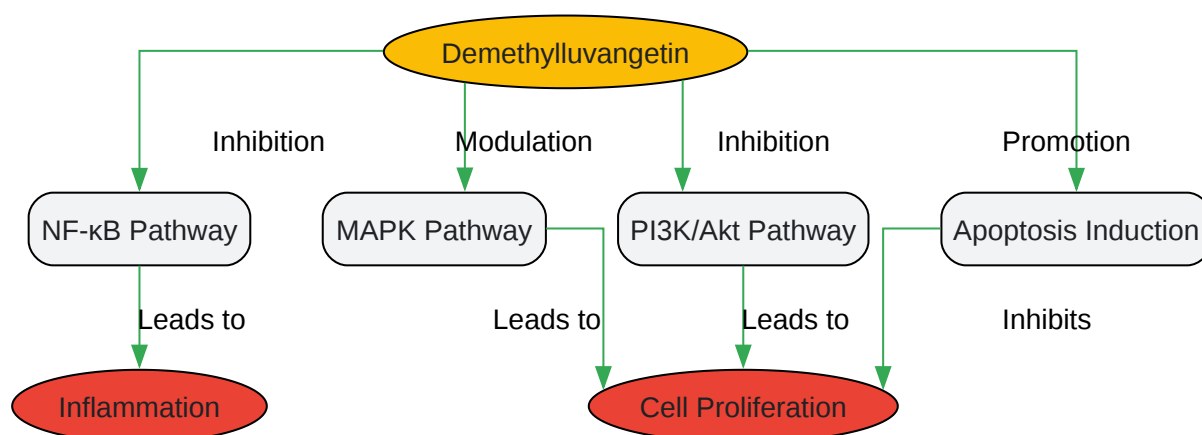
Figure 2. A potential synthetic pathway to **Demethylluvangetin**.

## Biological Activity

The biological activities of **Demethylluvangetin** itself are not extensively documented in the available literature. However, the broader class of pyranocoumarins and related coumarin derivatives have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

## Potential Anti-inflammatory and Anticancer Signaling Pathways

Based on studies of structurally related coumarins, **Demethylluvangetin** may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.



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Figure 3. Plausible signaling pathways modulated by **Demethylluvangetin**.

Potential Mechanisms of Action:

- **Inhibition of NF-κB Pathway:** Many natural compounds with anti-inflammatory and anticancer properties are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. **Demethylluvangetin** could potentially inhibit the activation of NF-κB, leading to the

downregulation of pro-inflammatory cytokines and genes involved in cell survival and proliferation.

- **Modulation of MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. **Demethylluvangetin** might modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cellular outcomes.
- **Inhibition of PI3K/Akt Pathway:** The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Inhibition of this pathway by **Demethylluvangetin** could lead to decreased cell proliferation and survival.
- **Induction of Apoptosis:** **Demethylluvangetin** may induce programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

It is important to note that these are hypothesized mechanisms based on the activities of related compounds. Further research is required to elucidate the specific biological activities and signaling pathways directly affected by **Demethylluvangetin**.

## Conclusion and Future Directions

**Demethylluvangetin** is a pyranocoumarin first isolated from *Chloroxylon swietenia*. While its initial discovery and basic structural characterization have been established, there is a significant lack of in-depth research into its synthetic methodologies and biological activities. The structural similarity of **Demethylluvangetin** to other pharmacologically active coumarins suggests that it may possess therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications.

Future research should focus on:

- **Total Synthesis:** Development of an efficient and scalable total synthesis of **Demethylluvangetin** to enable further biological evaluation.
- **Biological Screening:** Comprehensive screening of **Demethylluvangetin** for a range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which **Demethylluvangetin** exerts its biological effects.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting the existing knowledge and the significant opportunities for future investigation into this promising natural product.

- To cite this document: BenchChem. [Demethylluvangetin: A Technical Guide on its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1163743#discovery-and-history-of-demethylluvangetin\]](https://www.benchchem.com/product/b1163743#discovery-and-history-of-demethylluvangetin)

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